molecular formula C21H24N2O3 B2961805 2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide CAS No. 941918-58-7

2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide

Cat. No. B2961805
CAS RN: 941918-58-7
M. Wt: 352.434
InChI Key: SKIKFWKKOKBAOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-ethoxy-N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)benzamide is a chemical compound that has been extensively researched for its potential applications in various fields of science. It is a member of the benzamide family of compounds and has been found to exhibit a range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

Compounds structurally related to benzamides have been designed and synthesized with the aim of evaluating their anticancer activities against different cancer cell lines. For example, a series of substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides exhibited moderate to excellent anticancer activity, with some derivatives showing higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Neuroleptic Activity

Benzamides have also been explored for their neuroleptic potential. For instance, YM-09151-2, a novel benzamide, was found to be a potent antagonist of dopamine D2-type receptors in the anterior pituitary gland of rats, suggesting its application in neurology and psychiatry (Meltzer et al., 1983).

Enzyme Inhibitory Activity

Novel benzamide derivatives have been synthesized and evaluated for their enzyme inhibitory activities. For instance, certain piperidine derivatives showed potent anti-acetylcholinesterase activity, suggesting their potential use in treating diseases like Alzheimer's (Sugimoto et al., 1990).

Antimicrobial Activity

Benzamide compounds have demonstrated antimicrobial properties against a range of bacterial and fungal strains. For example, new acylthiourea derivatives of benzamides were found to be active at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi (Limban et al., 2011).

properties

IUPAC Name

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O3/c1-3-26-19-9-5-4-8-17(19)21(25)22-16-11-12-18(15(2)14-16)23-13-7-6-10-20(23)24/h4-5,8-9,11-12,14H,3,6-7,10,13H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKIKFWKKOKBAOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CC(=C(C=C2)N3CCCCC3=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-ethoxy-N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.